CWP232228

Beschreibung

Eigenschaften

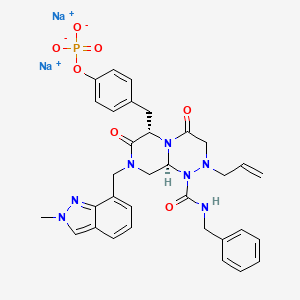

IUPAC Name |

disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-[(2-methylindazol-7-yl)methyl]-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N7O7P.2Na/c1-3-16-38-22-30(41)39-28(17-23-12-14-27(15-13-23)47-48(44,45)46)32(42)37(20-26-11-7-10-25-19-36(2)35-31(25)26)21-29(39)40(38)33(43)34-18-24-8-5-4-6-9-24;;/h3-15,19,28-29H,1,16-18,20-22H2,2H3,(H,34,43)(H2,44,45,46);;/q;2*+1/p-2/t28-,29-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMKZLQVDAGSOA-GDUXWEAWSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)CN3CC4N(C(C3=O)CC5=CC=C(C=C5)OP(=O)([O-])[O-])C(=O)CN(N4C(=O)NCC6=CC=CC=C6)CC=C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C2C=CC=C(C2=N1)CN3C[C@H]4N([C@H](C3=O)CC5=CC=C(C=C5)OP(=O)([O-])[O-])C(=O)CN(N4C(=O)NCC6=CC=CC=C6)CC=C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N7Na2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CWP232228: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

CWP232228 is a novel small molecule inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical cancer models. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its role as a modulator of the Wnt/β-catenin signaling pathway. The document outlines the targeted molecular interactions, downstream cellular effects, and provides detailed experimental protocols for key assays used to elucidate its activity. Quantitative data from various studies are summarized, and signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling

This compound functions as a direct inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical cascade often dysregulated in various cancers. The primary molecular target of this compound is the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[1][2][3][4]

In a quiescent cell, cytoplasmic β-catenin levels are kept low by a destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK-3β). GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Upon activation of the Wnt pathway by a Wnt ligand binding to its receptor Frizzled (FZD) and co-receptor LRP5/6, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.

Once in the nucleus, β-catenin binds to TCF/LEF transcription factors, acting as a coactivator to drive the expression of a multitude of target genes involved in cell proliferation, survival, and differentiation. This compound antagonizes the binding of β-catenin to TCF/LEF, thereby preventing the transcription of these oncogenic target genes.[3]

Figure 1: Mechanism of this compound in the Wnt/β-catenin signaling pathway.

Cellular Effects of this compound in Cancer

The inhibition of the β-catenin/TCF interaction by this compound leads to several key anti-cancer effects:

-

Induction of Apoptosis: By downregulating the expression of anti-apoptotic target genes, this compound promotes programmed cell death in cancer cells. Studies in colorectal cancer have shown that treatment with this compound leads to increased cleavage of caspases and PARP, hallmarks of apoptosis.[5]

-

Cell Cycle Arrest: this compound has been observed to induce cell cycle arrest, primarily at the G1 or G2/M phase, depending on the cancer cell type.[1][5] This is attributed to the reduced expression of key cell cycle regulators that are downstream targets of the Wnt/β-catenin pathway, such as c-Myc and Cyclin D1.[2][5]

-

Inhibition of Cancer Stem Cells (CSCs): A crucial aspect of this compound's mechanism is its preferential targeting of cancer stem-like cells.[3][4] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies. The Wnt/β-catenin pathway is often hyperactivated in CSCs. This compound has been shown to reduce the population of CSCs, as evidenced by a decrease in markers such as Aldehyde Dehydrogenase (ALDH) activity and CD133 expression.[3]

-

Suppression of Tumor Growth and Metastasis: In vivo studies using xenograft models of breast, liver, and colorectal cancer have demonstrated that this compound significantly suppresses tumor growth and can inhibit metastasis.[2][5]

Quantitative Data on this compound Activity

The following tables summarize the in vitro cytotoxic activity of this compound across various cancer cell lines and its in vivo efficacy in xenograft models.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |

| 4T1 | Mouse Breast Cancer | 2 | 48 |

| MDA-MB-435 | Human Breast Cancer | 0.8 | 48 |

| Hep3B | Human Liver Cancer | 2.566 | 48 |

| Huh7 | Human Liver Cancer | 2.630 | 48 |

| HepG2 | Human Liver Cancer | 2.596 | 48 |

| HCT116 | Human Colorectal Cancer | 4.81 | 24 |

| HCT116 | Human Colorectal Cancer | 1.31 | 48 |

| HCT116 | Human Colorectal Cancer | 0.91 | 72 |

Data compiled from multiple sources.[6]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | Treatment Regimen | Outcome |

| Breast Cancer | 4T1 | Athymic Nude | 100 mg/kg, i.p. | Significant reduction in tumor volume. |

| Breast Cancer | MDA-MB-435 | Athymic Nude | 100 mg/kg, i.p. | Significant reduction in tumor volume. |

| Liver Cancer | Hep3B | N/A | 100 mg/kg, i.p. | Significant inhibition of hepatocarcinogenesis. |

| Colorectal Cancer | HCT116 | NOD/SCID | N/A | Reduced tumor growth compared to vehicle control.[2] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of this compound.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the Wnt/β-catenin pathway.

-

Lysate Preparation: Cancer cells are treated with various concentrations of this compound for a specified duration. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., β-catenin, LEF1, c-Myc, Cyclin D1, cleaved caspases, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

References

- 1. Wnt/β-Catenin Small-Molecule Inhibitor this compound Preferentially Inhibits the Growth of Breast Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ar.iiarjournals.org [ar.iiarjournals.org]

- 3. oncotarget.com [oncotarget.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer | Anticancer Research [ar.iiarjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

CWP232228: A Potent Inhibitor of Wnt/β-catenin Signaling for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway, a critical regulator of embryonic development, is frequently dysregulated in a multitude of human cancers, driving tumor initiation, progression, and resistance to therapy. The central role of this pathway in cancer biology has made it an attractive target for therapeutic intervention. CWP232228 is a novel small molecule inhibitor designed to specifically disrupt the interaction between β-catenin and its transcriptional coactivator, T-cell factor/lymphoid enhancer factor (TCF/LEF), a key downstream step in the canonical Wnt signaling cascade. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy in various cancer models, and detailed experimental protocols for its investigation.

Introduction

The canonical Wnt/β-catenin signaling pathway plays a pivotal role in cell proliferation, differentiation, and survival. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor complex, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors, driving the expression of target genes such as c-Myc and Cyclin D1, which promote cell proliferation and survival.[1] Aberrant activation of this pathway, often through mutations in components of the destruction complex or β-catenin itself, is a hallmark of many cancers, including colorectal, breast, liver, and ovarian cancers.[2][3][4]

This compound emerges as a promising therapeutic agent by directly targeting the protein-protein interaction between β-catenin and TCF.[2][3] This mechanism offers a specific approach to downregulate Wnt target gene expression and inhibit the growth of Wnt-dependent cancers. Preclinical studies have demonstrated the potent anti-tumor activity of this compound in a range of cancer types, particularly through its preferential targeting of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and relapse.[2][5]

Mechanism of Action

This compound functions as a direct inhibitor of the Wnt/β-catenin signaling pathway. Its primary mechanism involves antagonizing the binding of nuclear β-catenin to the TCF/LEF family of transcription factors.[2][3] This disruption prevents the formation of the active transcriptional complex, thereby inhibiting the expression of Wnt target genes that are crucial for cancer cell proliferation and survival.

dot

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Recent evidence also suggests an alternative mechanism involving the RNA-binding protein Sam68. In cancer stem cells, this compound can induce the formation of a Sam68-CBP complex, which alters Wnt signaling, leading to apoptosis and differentiation.[6][7] This highlights a potentially selective mechanism of action in the cancer stem cell population.

Quantitative Data Summary

In Vitro Efficacy: IC50 Values

This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |

| 4T1 | Mouse Breast Cancer | 48 | 2.0 | [2] |

| MDA-MB-435 | Human Breast Cancer | 48 | 0.8 | [2] |

| Hep3B | Human Liver Cancer | Not Specified | ~1.23 | [8] |

| Huh7 | Human Liver Cancer | Not Specified | Not Specified | [3] |

| HepG2 | Human Liver Cancer | Not Specified | Not Specified | [3] |

| HCT116 | Human Colon Cancer | 24 | 4.81 | [1] |

| HCT116 | Human Colon Cancer | 48 | 1.31 | [1] |

| HCT116 | Human Colon Cancer | 72 | 0.91 | [1] |

| OVCAR3 | Human Ovarian Cancer | 24 / 48 | Not Specified | [9] |

| SNU251 | Human Ovarian Cancer | 24 / 48 | Not Specified | [9] |

In Vivo Efficacy: Xenograft Models

The anti-tumor efficacy of this compound has been validated in several preclinical xenograft models.

| Animal Model | Cancer Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |

| BALB/c mice | 4T1 (orthotopic) | 100 mg/kg, i.p. | Significant reduction in tumor volume | [2] |

| BALB/c mice | MDA-MB-435 (orthotopic) | 100 mg/kg, i.p. | Significant reduction in tumor volume | [2] |

| NSG mice | HCT116 (xenograft) | Not Specified | Reduced tumor growth compared to vehicle | [10] |

| Mouse Model | PA-1 (xenograft) | Not Specified | Inhibited tumor growth | [9] |

Experimental Protocols

In Vitro Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of this compound on cancer cell lines.

dot

Caption: Workflow for in vitro screening of this compound using a cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well cell culture plates

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for this compound).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

TOPFlash/FOPFlash Luciferase Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF-β-catenin complex.

Materials:

-

TOPFlash and FOPFlash reporter plasmids

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell line of interest

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the TOPFlash or FOPFlash plasmid along with the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, treat the transfected cells with various concentrations of this compound. Wnt3a conditioned media or recombinant Wnt3a can be used to stimulate the pathway.[2]

-

Incubate for an additional 24-48 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the TOPFlash and FOPFlash firefly luciferase activity to the Renilla luciferase activity.

-

The Wnt/β-catenin signaling activity is expressed as the ratio of TOPFlash to FOPFlash activity.[11]

Western Blot Analysis

This protocol is for detecting the protein levels of key Wnt/β-catenin signaling components.

Materials:

-

Cell or tissue lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-active-β-catenin, anti-LEF1, anti-c-Myc, anti-Cyclin D1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from cells or tissues treated with this compound.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[12]

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

dot

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sam68 offers selectively aimed modulation of transcription in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sam68 Allows Selective Targeting of Human Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer | Anticancer Research [ar.iiarjournals.org]

- 11. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]

- 12. pubcompare.ai [pubcompare.ai]

In-Depth Technical Guide: CWP232228, a Targeted Inhibitor of the β-Catenin/TCF Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CWP232228 is a novel small-molecule inhibitor designed to disrupt the canonical Wnt/β-catenin signaling pathway, a critical oncogenic cascade frequently dysregulated in a multitude of human cancers. By specifically antagonizing the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors in the nucleus, this compound effectively abrogates the transcription of key Wnt target genes, such as c-Myc and Cyclin D1. Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cancer models, including colorectal, breast, and liver cancers. Notably, this compound has shown a preferential inhibitory effect on cancer stem cells (CSCs), a subpopulation of tumor cells implicated in therapeutic resistance and disease recurrence. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and key experimental methodologies associated with this compound.

Mechanism of Action: Targeting the Core of Wnt Signaling

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers. In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and subsequent proteasomal degradation. Upon Wnt pathway activation, this destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. Nuclear β-catenin then binds to TCF/LEF transcription factors, recruiting co-activators to initiate the transcription of target genes that drive cell proliferation, survival, and differentiation.

This compound directly intervenes at the final, critical step of this pathway. As a small-molecule inhibitor, it prevents the physical association of β-catenin with TCF in the nucleus.[1][2] This disruption blocks the formation of the transcriptional activation complex, thereby silencing the expression of Wnt target genes.[3]

Preclinical Efficacy: In Vitro and In Vivo Studies

The anti-cancer properties of this compound have been evaluated in a range of preclinical models, demonstrating its potential as a therapeutic agent.

In Vitro Cytotoxicity

This compound exhibits potent cytotoxic effects against various cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values for this compound in several human and murine cancer cell lines are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |

| HCT116 | Colorectal Cancer | 4.81 | 24 | [3] |

| 1.31 | 48 | [3] | ||

| 0.91 | 72 | [3] | ||

| MDA-MB-435 | Breast Cancer | 0.8 | 48 | |

| 4T1 | Breast Cancer (murine) | 2.0 | 48 | |

| Hep3B | Liver Cancer | 2.566 | 48 | |

| Huh7 | Liver Cancer | 2.630 | 48 | |

| HepG2 | Liver Cancer | 2.596 | 48 |

Induction of Apoptosis and Cell Cycle Arrest

Treatment with this compound has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. In human colorectal cancer cells (HCT116), this compound treatment leads to G1 phase cell cycle arrest.[3] In other studies, it has been shown to induce G2/M arrest. This is accompanied by a decrease in the expression of key cell cycle regulators like cyclin D1 and pro-survival proteins.

Targeting Cancer Stem Cells

A compelling aspect of this compound's activity is its ability to preferentially target cancer stem cells (CSCs). In breast and liver cancer models, this compound was shown to reduce the population of CSCs characterized by the expression of markers such as CD133 and high aldehyde dehydrogenase (ALDH) activity.[1] This suggests that this compound could be effective in eradicating the root of the tumor and preventing relapse.

In Vivo Anti-Tumor Activity

The in vivo efficacy of this compound has been validated in xenograft models. In mice bearing tumors derived from human breast cancer cells (MDA-MB-435) and colorectal cancer cells (HCT116), intraperitoneal administration of this compound resulted in a significant reduction in tumor volume compared to control groups.[3][4] For instance, in a breast cancer xenograft model, a 100 mg/kg daily dose of this compound led to a marked decrease in tumor growth.[4]

Clinical Development

As of the latest available information, there is no direct evidence of this compound having entered clinical trials. However, a structurally related compound, CWP232291, has been investigated in a Phase 1 clinical trial for patients with relapsed or refractory acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS). This suggests that compounds from this class are being clinically evaluated, though specific data for this compound is not publicly available. Further monitoring of clinical trial registries is recommended for updates on the clinical development of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Western Blotting for β-catenin and Downstream Targets

This protocol is for the detection and quantification of protein levels of β-catenin and its downstream targets (e.g., c-Myc, Cyclin D1).

Methodology:

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a bicinchoninic acid (BCA) protein assay kit.

-

SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting β-catenin, c-Myc, Cyclin D1, or β-actin (as a loading control), diluted in the blocking buffer.

-

Washing: The membrane is washed three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody species.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

TOPFlash Luciferase Reporter Assay

This assay measures the transcriptional activity of the β-catenin/TCF complex.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 24-well plates.

-

Transfection: Cells are co-transfected with the TOPFlash (containing wild-type TCF binding sites) or FOPFlash (containing mutated TCF binding sites, as a negative control) reporter plasmid, along with a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

-

Treatment: After 24 hours, the cells are treated with various concentrations of this compound, with or without a Wnt pathway agonist like Wnt3a.

-

Cell Lysis: Following a 24-48 hour incubation, the cells are lysed.

-

Luciferase Assay: The firefly (from TOP/FOPFlash) and Renilla luciferase activities in the cell lysates are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The TOPFlash/Renilla ratio is then compared to the FOPFlash/Renilla ratio to determine the specific inhibition of Wnt/β-catenin signaling.

Annexin V/Propidium Iodide (PI) Flow Cytometry for Apoptosis

This method is used to quantify the percentage of cells undergoing apoptosis.

Methodology:

-

Cell Treatment: Cells are treated with this compound for a specified duration (e.g., 24-48 hours).

-

Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in Annexin V binding buffer and stained with fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI).

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.

-

Data Analysis: The data is analyzed to distinguish between four cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Conclusion and Future Perspectives

This compound represents a promising targeted therapy that strikes at the heart of the oncogenic Wnt/β-catenin signaling pathway. Its ability to disrupt the β-catenin/TCF interaction, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and particularly the targeting of cancer stem cells, underscores its therapeutic potential. The robust preclinical data provides a strong rationale for its further development. While clinical data for this compound is not yet available, the progression of related compounds into clinical trials is an encouraging sign for this class of inhibitors. Future research should focus on elucidating the full spectrum of its anti-cancer activity, identifying predictive biomarkers for patient stratification, and exploring its efficacy in combination with other anti-cancer agents. The continued investigation of this compound and similar molecules holds the promise of delivering novel and effective treatments for a range of cancers driven by aberrant Wnt/β-catenin signaling.

References

- 1. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

CWP232228: A Potent Inhibitor of the Wnt/β-Catenin Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CWP232228 is a novel small-molecule inhibitor that potently and selectively targets the Wnt/β-catenin signaling pathway.[1] By antagonizing the interaction between β-catenin and T-cell factor (TCF) in the nucleus, this compound effectively downregulates the transcription of Wnt target genes, which are crucial for the proliferation and survival of various cancer cells.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It also details its effects on cancer stem cells and summarizes key quantitative data from in vitro and in vivo studies. Furthermore, this guide outlines the experimental protocols used to characterize this compound and presents signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its biological activity and therapeutic potential.

Chemical Structure and Properties

This compound is a synthetic organophosphate compound.[4] Its chemical name is sodium 4-(((6S,9aS)-2-allyl-1-(benzylcarbamoyl)-8-((2,3-dihydrocinnolin-8-yl)methyl)-4,7-dioxooctahydro-2H-pyrazino[2,1-c][2][5][6]triazin-6-yl)methyl)phenyl phosphate.[7]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C33H36N7O7P | [7] |

| Formula Weight | 717.63 g/mol | [7] |

| CAS Number | Not available | |

| Appearance | Not specified | |

| Solubility | Not specified | [1] |

| Storage | -20°C (≥ 2 years); -80°C (6 months); -20°C (1 month) in sealed storage away from moisture. | [1][7] |

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the canonical Wnt/β-catenin signaling pathway, a critical regulator of cell growth, differentiation, and survival that is often dysregulated in cancer.[6] In the nucleus, β-catenin acts as a coactivator for the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors.[5] this compound is designed to antagonize the binding of β-catenin to TCF, thereby preventing the transcription of Wnt target genes such as c-Myc and Cyclin D1.[2][3][5] This leads to cell cycle arrest and apoptosis in cancer cells.[5][8] Studies have shown that this compound is particularly effective against cancer stem cells (CSCs), which are highly dependent on Wnt/β-catenin signaling for their self-renewal and tumorigenic potential.[2][6]

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

This compound has demonstrated significant anti-cancer activity in a variety of cancer cell lines and in vivo models. The following tables summarize key quantitative findings.

Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HCT116 | Colon Cancer | 4.81 | 24 | [5] |

| HCT116 | Colon Cancer | 1.31 | 48 | [5] |

| HCT116 | Colon Cancer | 0.91 | 72 | [5] |

| 4T1 | Mouse Breast Cancer | 2 | 48 | [1][9] |

| MDA-MB-435 | Human Breast Cancer | 0.8 | 48 | [1][9] |

| Hep3B | Liver Cancer | 2.566 | 48 | [1][9] |

| Huh7 | Liver Cancer | 2.630 | 48 | [1][9] |

| HepG2 | Liver Cancer | 2.596 | 48 | [1][9] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Model | Animal Model | This compound Dose and Administration | Outcome | Reference |

| Hep3B (Liver Cancer) | NOD/SCID Mice | 100 mg/kg, intraperitoneal | Significant decrease in tumor size and weight. | [2] |

| 4T1 (Breast Cancer) | Balb/c Mice | 100 mg/kg, intraperitoneal | Significant reduction in tumor volume. | [6] |

| MDA-MB-435 (Breast Cancer) | NOD/SCID Mice | 100 mg/kg, intraperitoneal | Significant reduction in tumor volume. | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Cell Viability Assay (MTS Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HCT116) in 96-well plates at a specified density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1.0, and 5.0 µM) for different time points (e.g., 24, 48, and 72 hours).[5]

-

MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Luciferase Reporter Assay

This assay measures the transcriptional activity of the Wnt/β-catenin pathway.

-

Cell Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: Treat the transfected cells with this compound. In some experiments, cells are also stimulated with a Wnt ligand (e.g., Wnt3a) to activate the pathway.[2][6]

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the TOPFlash luciferase activity to the Renilla luciferase activity and express the results as fold transactivation relative to the control.[5]

Western Blot Analysis

This technique is used to detect changes in the protein expression levels of Wnt/β-catenin signaling components.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein. For nuclear and cytoplasmic fractions, use a specific extraction kit.[5][8]

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.[5][8]

-

SDS-PAGE and Protein Transfer: Separate 30 µg of protein samples on a 12% polyacrylamide gel and transfer them to a PVDF membrane.[5][8]

-

Immunoblotting: Block the membrane with 3% BSA and incubate with primary antibodies against target proteins (e.g., β-catenin, TCF4, LEF1, c-Myc, Cyclin D1) overnight at 4°C.[2][5][6] Subsequently, incubate with the corresponding secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry software like ImageJ.[5][8]

In Vivo Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

Caption: Workflow for assessing this compound efficacy in a xenograft model.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Balb/c) of a specific age and sex.[2][6]

-

Cell Implantation: Inoculate a specific number of cancer cells (e.g., 5 x 10^5 Hep3B cells) mixed with Matrigel subcutaneously or orthotopically into the mice.[2][6]

-

Treatment Regimen: Once tumors are established, randomly assign mice to treatment and control groups. Administer this compound (e.g., 100 mg/kg) or a vehicle control via a specified route (e.g., intraperitoneal injection) for a defined period.[2][6]

-

Monitoring: Regularly measure tumor volume and monitor the general health and body weight of the mice.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Further analysis can include histology and biomarker assessment of the tumor tissue.[2]

Conclusion

This compound is a promising therapeutic agent that selectively targets the Wnt/β-catenin signaling pathway, a key driver in many cancers. Its ability to inhibit the growth of bulk tumor cells and, notably, cancer stem cells, highlights its potential to overcome therapeutic resistance and prevent tumor relapse.[2][4] The data presented in this guide demonstrate the potent in vitro and in vivo anti-cancer activity of this compound. The detailed experimental protocols provide a foundation for further research and development of this compound as a novel cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt/β-Catenin Small-Molecule Inhibitor this compound Preferentially Inhibits the Growth of Breast Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. molnova.com [molnova.com]

- 8. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer | Anticancer Research [ar.iiarjournals.org]

- 9. cancer-research-network.com [cancer-research-network.com]

CWP232228: A Technical Guide to its Downstream Signaling Effects and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CWP232228 is a novel small-molecule inhibitor targeting the Wnt/β-catenin signaling pathway, a critical cascade often dysregulated in various cancers. This document provides an in-depth technical overview of the downstream signaling effects of this compound, focusing on its mechanism of action, quantitative effects on cancer cells, and detailed experimental protocols. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the Wnt/β-catenin pathway.

Core Mechanism of Action

This compound functions as a selective inhibitor of the Wnt/β-catenin signaling pathway. Its primary mechanism involves disrupting the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors in the nucleus. This prevents the transcription of Wnt target genes that are crucial for cancer cell proliferation, survival, and differentiation. In colorectal cancer (CRC), where mutations in the Wnt/β-catenin pathway are prevalent, this compound has been shown to decrease the promoter activity and nuclear expression of β-catenin.[1][2]

Quantitative Data on Cellular Effects

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a dose-dependent cytotoxic effect.

| Cell Line | Cancer Type | Time Point | IC50 (µM) | Citation |

| HCT116 | Colorectal Cancer | 24h | 4.81 | [1] |

| HCT116 | Colorectal Cancer | 48h | 1.31 | [1] |

| HCT116 | Colorectal Cancer | 72h | 0.91 | [1] |

Downstream Signaling Pathway and Cellular Consequences

This compound's inhibition of the β-catenin/TCF interaction leads to a cascade of downstream effects, ultimately impairing tumor growth.

Effects on Key Downstream Targets

Treatment with this compound leads to the downregulation of key Wnt target genes that are critical for cell cycle progression and survival.

-

c-Myc and Cyclin D1: In HCT116 colorectal cancer cells, this compound treatment markedly attenuates the expression of both c-Myc and Cyclin D1.[1] These proteins are essential for the G1 to S phase transition in the cell cycle. Their downregulation contributes to the observed cell cycle arrest.

-

Other Cell Cycle and Survival Genes: this compound has also been shown to decrease the expression of Aurora Kinase A, a protein involved in mitotic progression, and survivin, an inhibitor of apoptosis.[1]

Induction of Apoptosis and Cell Cycle Arrest

A primary consequence of this compound treatment is the induction of apoptosis and arrest of the cell cycle. In HCT116 cells, this compound induces apoptosis in a dose-dependent manner.[1] Furthermore, it causes cell cycle arrest in the G1 and G2/M phases.[1]

Experimental Protocols

Detailed methodologies for key assays used to characterize the effects of this compound are provided below.

Cell Viability (MTS) Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium

-

This compound stock solution

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)[3][4]

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

Western Blotting

This technique is used to detect changes in the expression levels of specific proteins following this compound treatment.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and control cells and quantify protein concentration.

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply chemiluminescent substrate.

-

Detect the signal using an imaging system and quantify band intensities. Normalize to a loading control like β-actin.

Luciferase Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF promoter in response to Wnt/β-catenin signaling.

Materials:

-

HEK293T or other suitable cells

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect cells with the TCF/LEF reporter plasmid and the Renilla plasmid.

-

After 24 hours, treat the cells with this compound at various concentrations. Wnt3a conditioned media can be used to stimulate the pathway.

-

Incubate for another 24 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity.

In Vivo Xenograft Study

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

HCT116 cells

-

Matrigel

-

This compound formulation for injection

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of HCT116 cells and Matrigel into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the desired dosing schedule.

-

Measure tumor volume with calipers regularly (e.g., twice weekly).

-

Monitor animal weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Logical Relationships and Therapeutic Implications

The downstream effects of this compound are logically interconnected, leading to its anti-tumor activity.

The therapeutic potential of this compound lies in its ability to selectively target a fundamental pathway in many cancers. Its demonstrated efficacy in preclinical models of colorectal cancer suggests it may be a valuable therapeutic agent, particularly for tumors with aberrant Wnt/β-catenin signaling.[1][2]

Conclusion

This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway with significant anti-tumor effects in preclinical models. Its mechanism of action, centered on the disruption of the β-catenin/TCF transcriptional complex, leads to the downregulation of key oncogenes, resulting in cell cycle arrest and apoptosis. The data and protocols presented in this guide provide a comprehensive resource for the continued investigation and development of this compound as a potential cancer therapeutic.

References

Investigating CWP232228 in Breast Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical investigation of CWP232228, a novel small-molecule inhibitor, in the context of breast cancer. This document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides comprehensive experimental protocols for the methodologies cited.

Introduction

Breast cancer remains a significant global health challenge, with resistance to conventional therapies and tumor recurrence being major obstacles in its clinical management. A subpopulation of cells within tumors, known as cancer stem cells (CSCs), are thought to be a driving force behind this resistance and metastatic progression. The Wnt/β-catenin signaling pathway is a critical regulator of CSCs and has been identified as a promising therapeutic target.[1][2][3] this compound is a potent small-molecule inhibitor designed to specifically disrupt this pathway by antagonizing the binding of β-catenin to T-cell factor (TCF) in the nucleus.[1][2][4] Preclinical studies have demonstrated its potential as a therapeutic agent that can preferentially target breast cancer stem-like cells (BCSCs) in addition to the bulk tumor cells.[1][2][4]

Mechanism of Action: Targeting the Wnt/β-Catenin Signaling Pathway

This compound exerts its anti-cancer effects by directly inhibiting the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, including breast cancer.[1][5] In a normal "off" state, β-catenin is targeted for degradation by a destruction complex. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin binds to the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, driving the expression of target genes involved in cell proliferation, survival, and differentiation.[1][5]

This compound is specifically designed to antagonize the interaction between β-catenin and TCF in the nucleus.[1][2][6] This disruption prevents the transcription of Wnt target genes, thereby inhibiting the pro-tumorigenic effects of aberrant Wnt signaling.[1][5] Furthermore, studies have shown that this compound can also attenuate the functions of insulin-like growth factor-I (IGF-I), which is highly expressed in BCSCs and contributes to their maintenance and growth.[1][2][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in breast cancer cell lines.

Table 1: In Vitro Cell Proliferation Inhibition

| Cell Line | Type | IC50 (µM) |

| 4T1 | Mouse Breast Cancer | 2 |

| MDA-MB-435 | Human Breast Cancer | 0.8 |

Data extracted from Jang et al., Cancer Research, 2015.[7][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.

Cell Lines and Culture

-

Cell Lines: 4T1 (mouse breast cancer) and MDA-MB-435 (human breast cancer) cell lines were utilized.

-

Culture Conditions: Cells were maintained in an appropriate growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Wnt/β-catenin Reporter Assay (TOPFlash Luciferase Assay)

This assay quantitatively measures the activity of the Wnt/β-catenin signaling pathway.

-

Cell Seeding: Cells were seeded in 24-well plates.

-

Transfection: After 24 hours, cells were co-transfected with TOPFlash (containing TCF binding sites upstream of a luciferase reporter gene) or FOPFlash (negative control with mutated TCF binding sites) plasmids, along with a Renilla luciferase plasmid for normalization.

-

Treatment: Following transfection, cells were treated with recombinant Wnt3a to stimulate the Wnt pathway, in the presence or absence of varying concentrations of this compound.

-

Lysis and Measurement: After the treatment period, cells were lysed, and luciferase activity was measured using a dual-luciferase reporter assay system.

-

Data Analysis: Firefly luciferase activity was normalized to Renilla luciferase activity to control for transfection efficiency.

Sphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem-like cells.

-

Cell Seeding: Single-cell suspensions of breast cancer cells were plated in ultra-low attachment plates.

-

Culture Medium: Cells were cultured in a serum-free sphere-forming medium supplemented with growth factors.

-

Treatment: Cells were treated with this compound at various concentrations.

-

Sphere Formation: Cells were incubated for a period of time to allow for the formation of mammospheres.

-

Quantification: The number and size of the spheres were quantified using a microscope.

-

Secondary Sphere Formation: Primary spheres were collected, dissociated into single cells, and re-plated in fresh sphere-forming medium without further this compound treatment to assess the long-term effect on self-renewal.

Aldehyde Dehydrogenase (ALDH) Activity Assay

High ALDH activity is a characteristic marker of breast cancer stem cells.[1][3][7]

-

Cell Preparation: A single-cell suspension was prepared from the breast cancer cell lines.

-

ALDEFLUOR Assay: The ALDEFLUOR kit was used to identify the cell population with high ALDH activity. Cells were incubated with the ALDEFLUOR reagent, which is a fluorescent substrate for ALDH.

-

Control: A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), was used to establish the baseline fluorescence and define the ALDH-positive region.

-

FACS Analysis: The fluorescence intensity of the cells was analyzed by flow cytometry. ALDH-positive cells were identified as the brightly fluorescent population that was absent in the DEAB-treated control.

-

Treatment Effect: To determine the effect of this compound, cells were pre-treated with the compound for 48 hours before the ALDEFLUOR assay.[1][7]

Western Blot Analysis

Western blotting was used to determine the expression levels of key proteins in the Wnt/β-catenin signaling pathway.

-

Protein Extraction: Cells were treated with this compound, and total protein was extracted using a lysis buffer.

-

Protein Quantification: The protein concentration was determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., LEF1, β-catenin) and a loading control (e.g., β-actin). Subsequently, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID) were used.

-

Tumor Cell Implantation: Human breast cancer cells were injected into the mammary fat pad of the mice.

-

Tumor Growth and Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received this compound via an appropriate route of administration (e.g., intraperitoneal injection), while the control group received a vehicle.

-

Tumor Monitoring: Tumor volume was measured regularly using calipers.

-

Metastasis Assessment: At the end of the study, the lungs and other organs were harvested to assess for metastasis. This can be done through histological analysis or by using bioluminescent imaging if the cancer cells were engineered to express luciferase.[8]

-

Toxicity Evaluation: The general health and body weight of the mice were monitored throughout the study to assess for any treatment-related toxicity.

Conclusion

The preclinical data for this compound strongly suggest its potential as a novel therapeutic agent for breast cancer. By targeting the Wnt/β-catenin pathway, this compound effectively inhibits the growth of both bulk tumor cells and the more resilient breast cancer stem-like cells.[1][2] The in vitro and in vivo studies provide a solid foundation for further clinical investigation of this compound in breast cancer treatment.[6][8] The detailed protocols provided in this guide are intended to facilitate the replication and further exploration of these findings by the scientific community.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Wnt/β-Catenin Small-Molecule Inhibitor this compound Preferentially Inhibits the Growth of Breast Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. New Advances in Canonical Wnt/β-Catenin Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. cancer-research-network.com [cancer-research-network.com]

The Efficacy and Mechanism of CWP232228 in Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical applications of CWP232228, a selective small-molecule inhibitor of the Wnt/β-catenin signaling pathway, in the context of colorectal cancer (CRC) research. This document details the mechanism of action, quantitative efficacy data, and detailed experimental protocols from key studies, offering a valuable resource for researchers in oncology and drug discovery.

Introduction to this compound in Colorectal Cancer

Colorectal cancer is a prevalent and life-threatening disease, with a significant number of cases linked to aberrant activation of the Wnt/β-catenin signaling pathway.[1][2] This pathway plays a crucial role in the development and progression of CRC.[1] this compound is a novel small-molecule inhibitor that selectively targets this pathway by antagonizing the binding of β-catenin to T-cell factor (TCF) in the nucleus.[1][3] This targeted approach has shown promise in preclinical studies for impairing the growth of colon cancer cells.[4][5][6]

Mechanism of Action

This compound exerts its anti-cancer effects by disrupting the final transcriptional step of the canonical Wnt/β-catenin signaling cascade. In many CRC cells, mutations in genes like APC lead to the stabilization and nuclear accumulation of β-catenin. Nuclear β-catenin then forms a complex with TCF/LEF transcription factors, driving the expression of target genes involved in proliferation and cell survival, such as c-Myc and Cyclin D1.[4][5][6] this compound directly interferes with the interaction between β-catenin and TCF, thereby inhibiting the transcription of these oncogenic genes.[1][3] This leads to a reduction in cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[4][5][6]

Quantitative Data Summary

The anti-tumor efficacy of this compound has been quantified in both in vitro and in vivo models of colorectal cancer.

Table 1: In Vitro Cytotoxicity of this compound in HCT116 Cells

| Treatment Duration | IC50 (µM) |

| 24 hours | 4.81[5] |

| 48 hours | 1.31[5] |

| 72 hours | 0.91[5] |

Data from MTS cell viability assays on the HCT116 human colon cancer cell line.[5]

Table 2: In Vivo Efficacy of this compound in a HCT116 Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at 2 Weeks |

| Vehicle Control | 614.0 ± 423.0 |

| This compound | 268.0 ± 259.0 |

Data from a study using NOD-scid IL2Rgammanull mice with subcutaneously xenografted HCT116 cells.[5][6]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate this compound in colorectal cancer studies.

Cell Viability (MTS) Assay

This protocol is for assessing the cytotoxic effects of this compound on colorectal cancer cell lines.

Materials:

-

HCT116 colorectal cancer cells

-

96-well plates

-

This compound stock solution

-

MTS reagent

-

Microplate reader

Procedure:

-

Seed HCT116 cells into a 96-well plate at a density of 2 x 10³ cells per well in triplicate.[7]

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1.0, and 5.0 µM).[7]

-

Incubate the cells for the desired time periods (24, 48, and 72 hours).[7]

-

Following the treatment period, add 20 µL of MTS solution to each well.[7]

-

Incubate the plate for 1 to 4 hours at 37°C.[8]

-

Measure the absorbance at 490 nm using a microplate reader.[8]

Luciferase Reporter Gene Assay for β-catenin Activity

This assay quantifies the transcriptional activity of the β-catenin/TCF complex.

Materials:

-

HCT116 cells

-

12-well plates

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

A control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)

-

Transfection reagent

-

Luciferase assay system

-

Luminometer

Procedure:

-

Seed HCT116 cells into 12-well plates at a density of 5 x 10⁴ cells per well, 24 hours prior to transfection.[7]

-

Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and a normalization control plasmid (e.g., Renilla luciferase).

-

After 24 hours, treat the transfected cells with this compound.

-

Following treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Normalize the TCF/LEF-driven luciferase activity to the control luciferase activity.

In Vivo Xenograft Study

This protocol outlines the establishment and treatment of a colorectal cancer xenograft model.

Materials:

-

HCT116 cells

-

Eight-week-old male NOD-scid IL2Rgammanull (NSG) mice[7]

-

Matrigel

-

This compound formulation

-

Vehicle control

-

Calipers

Procedure:

-

Harvest HCT116 cells and resuspend them in a 1:1 mixture of media and Matrigel.

-

Subcutaneously inject 1 x 10⁷ viable HCT116 cells into the right flank of each mouse.[9]

-

Allow the tumors to grow to a mean volume of 100-150 mm³.[9]

-

Randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle control according to the planned dosing schedule.

-

Measure tumor volumes and body weights twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[9]

-

Continue the study for the predetermined duration (e.g., 2 weeks).[5][6]

Conclusion

This compound demonstrates significant potential as a therapeutic agent for colorectal cancer by selectively targeting the Wnt/β-catenin signaling pathway. Preclinical data show potent cytotoxic effects in vitro and substantial tumor growth inhibition in vivo. The detailed protocols provided in this guide are intended to facilitate further research into the efficacy and mechanisms of this compound and similar targeted therapies in colorectal cancer.

References

- 1. Wnt Reporter Activity Assay [bio-protocol.org]

- 2. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer | Anticancer Research [ar.iiarjournals.org]

- 8. broadpharm.com [broadpharm.com]

- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

The Disruption of Wnt/β-Catenin Signaling in Hepatocellular Carcinoma: A Technical Overview of CWP232228

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of the small molecule inhibitor CWP232228 and its targeted effects on liver cancer cells. The focus is on its mechanism of action within the Wnt/β-catenin signaling pathway, a critical nexus in the development and proliferation of hepatocellular carcinoma (HCC). This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to facilitate a comprehensive understanding for research and development applications.

Core Mechanism of Action

This compound is a novel therapeutic agent that specifically targets the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, including a significant portion of hepatocellular carcinomas.[1][2][3] The primary mode of action for this compound is the disruption of the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors in the nucleus.[1][4][5][6] This antagonism prevents the transcription of Wnt target genes that are crucial for cancer cell proliferation, self-renewal, and survival.

By targeting this interaction, this compound effectively inhibits the downstream signaling cascade that is aberrantly activated in liver cancer.[1][4][5][6] This targeted approach is particularly significant as it has been shown to preferentially affect liver cancer stem cells (CSCs), which are often resistant to conventional therapies and are implicated in tumor recurrence and metastasis.[1][4][5][6]

Quantitative Analysis of this compound's Efficacy

The following tables summarize the key quantitative findings from preclinical studies on this compound, demonstrating its potent anti-cancer effects in various liver cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Liver Cancer Cell Lines

| Cell Line | IC50 (μM) | Description |

| Hep3B | Not Specified | Human hepatocellular carcinoma cell line. |

| Huh7 | Not Specified | Human hepatocellular carcinoma cell line. |

| HepG2 | Not Specified | Human hepatocellular carcinoma cell line. |

Note: Specific IC50 values were determined from dose-response curves as mentioned in the source literature, but exact values were not available in the provided abstracts.[1]

Table 2: Effect of this compound on Cancer Stem Cell Populations and Apoptosis

| Cell Line | Treatment | Effect |

| Hep3B | This compound | Disruption of sphere formation.[1] |

| Huh7 | This compound | Disruption of sphere formation.[1] |

| HepG2 | This compound | Disruption of sphere formation.[1] |

| Liver CSCs | This compound | Depletion of CD133+/ALDH+ subpopulation.[1][4][5][6] |

| Liver CSCs | This compound | Concentration-dependent increase in Annexin V positive apoptotic cells.[1] |

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

| Animal Model | Treatment | Outcome |

| NOD/SCID Mice with Hep3B Xenografts | 100 mg/kg this compound (intraperitoneally) | Inhibition of tumor progression.[1] |

| NOD/SCID Mice with Hep3B Xenografts | 100 mg/kg this compound (intraperitoneally) | Reduction in ALDH- and CD133-positive liver CSC subpopulations.[1] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the specific point of intervention for this compound. In cancer cells with an overactive Wnt pathway, β-catenin accumulates in the cytoplasm, translocates to the nucleus, and activates TCF/LEF transcription factors, leading to the expression of genes that drive tumor growth. This compound blocks this final step in the signaling cascade.

References

- 1. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. ricerca.unich.it [ricerca.unich.it]

- 4. oncotarget.com [oncotarget.com]

- 5. This compound targets liver cancer stem cells through Wnt/β-catenin signaling: a novel therapeutic approach for liver cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for CWP232228 In Vitro Experiments

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the in vitro effects of CWP232228, a selective inhibitor of the Wnt/β-catenin signaling pathway. The following sections describe the mechanism of action, experimental protocols, and expected outcomes when treating cancer cell lines with this compound.

Mechanism of Action

This compound is a small-molecule inhibitor that targets the Wnt/β-catenin signaling pathway.[1] In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization and nuclear translocation of β-catenin.[2][3] Once in the nucleus, β-catenin interacts with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes involved in cell proliferation, survival, and differentiation.[2][4] this compound antagonizes the binding of β-catenin to TCF, thereby inhibiting the transcription of Wnt target genes.[1][4] This leads to a reduction in cancer cell viability, induction of apoptosis, and cell cycle arrest.[5][6]

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of this compound on various cancer cell lines as determined by MTS assays.

Table 1: IC50 Values of this compound in Breast Cancer Cell Lines after 48 hours [1]

| Cell Line | IC50 (µM) |

| 4T1 (mouse) | 2 |

| MDA-MB-435 | 0.8 |

Table 2: IC50 Values of this compound in Liver Cancer Cell Lines after 48 hours [1]

| Cell Line | IC50 (µM) |

| Hep3B | 2.566 |

| Huh7 | 2.630 |

| HepG2 | 2.596 |

Table 3: IC50 Values of this compound in HCT116 Colon Cancer Cells [7]

| Treatment Duration | IC50 (µM) |

| 24 hours | 4.81 |

| 48 hours | 1.31 |

| 72 hours | 0.91 |

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Caption: Workflow for the MTS cell viability assay.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete growth medium

-

This compound stock solution

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Seed 2 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.[8]

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1.0, and 5.0 µM).[7] Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).[7]

-

Following incubation, add 20 µL of MTS reagent to each well.[9]

-

Incubate the plate for 1 to 4 hours at 37°C.[9]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay by Flow Cytometry

This protocol is for quantifying apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed 1 x 10^6 cells per well in a 6-well plate and treat with desired concentrations of this compound for 48 hours.[8]

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.[10]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Annexin V-negative/PI-negative cells are live cells.

-

Annexin V-positive/PI-negative cells are early apoptotic cells.

-

Annexin V-positive/PI-positive cells are late apoptotic or necrotic cells.

-

Western Blot Analysis

This protocol is for detecting changes in protein expression in response to this compound treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 6. Selective Wnt/β-catenin Small-molecule Inhibitor this compound Impairs Tumor Growth of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CWP232228 in Cell Culture

Introduction

CWP232228 is a potent and selective small-molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2] It functions by antagonizing the binding of β-catenin to T-cell factor (TCF) in the nucleus, thereby inhibiting the transcription of Wnt target genes.[1][2][3] This inhibition leads to decreased cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[1][4] These application notes provide a summary of effective concentrations and detailed protocols for the use of this compound in in vitro cancer cell line studies.

Data Presentation

Table 1: this compound Treatment Concentrations and IC50 Values in Various Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Concentration (µM) | Incubation Time (hours) | IC50 (µM) | Observed Effects |

| HCT116 | Colon Cancer | 0.1, 1.0, 5.0 | 24, 48, 72 | 4.81 (24h), 1.31 (48h), 0.91 (72h)[4] | Cytotoxicity, decreased nuclear β-catenin, apoptosis, G1 cell cycle arrest[4] |

| 4T1 | Mouse Breast Cancer | 0.01 - 100 | 48 | 2.0[1] | Inhibition of cell proliferation[1] |

| MDA-MB-435 | Human Breast Cancer | 0.01 - 100 | 48 | 0.8[1] | Inhibition of cell proliferation[1] |

| Hep3B | Human Liver Cancer | 0.01 - 10 | 48 | 2.566[1] | Inhibition of cell proliferation, disruption of sphere formation[5] |

| Huh7 | Human Liver Cancer | 0.01 - 10 | 48 | 2.630[1] | Inhibition of cell proliferation, disruption of sphere formation[5] |

| HepG2 | Human Liver Cancer | 0.01 - 10 | 48 | 2.596[1] | Inhibition of cell proliferation, disruption of sphere formation[5] |

Signaling Pathway and Experimental Workflow

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Caption: General experimental workflow for this compound treatment.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound.

Materials: